molecular formula C11H12N2O4 B1169260 Acetic acid ethenyl ester, homopolymer, hydrolyzed, cyclic acetal with 4-2-(4-formylphenyl)ethenyl-1 CAS No. 125229-74-5

Acetic acid ethenyl ester, homopolymer, hydrolyzed, cyclic acetal with 4-2-(4-formylphenyl)ethenyl-1

Cat. No.: B1169260
CAS No.: 125229-74-5
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Description

Acetic acid ethenyl ester, homopolymer, hydrolyzed, cyclic acetal with 4-2-(4-formylphenyl)ethenyl-1 is a complex chemical compound known for its unique structural properties and diverse applications. This compound is characterized by the presence of acetic acid ethenyl ester units that have undergone polymerization and hydrolysis, forming a cyclic acetal with a 4-2-(4-formylphenyl)ethenyl-1 moiety. Its intricate structure allows for various chemical interactions, making it valuable in multiple scientific and industrial fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid ethenyl ester, homopolymer, hydrolyzed, cyclic acetal with 4-2-(4-formylphenyl)ethenyl-1 typically involves several steps:

    Polymerization: The initial step involves the polymerization of acetic acid ethenyl ester (vinyl acetate) using free radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under controlled temperature conditions (usually between 60-80°C) to form polyvinyl acetate.

    Hydrolysis: The polyvinyl acetate is then hydrolyzed in the presence of an acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide) to produce polyvinyl alcohol.

    Acetal Formation: The hydrolyzed polymer is reacted with 4-2-(4-formylphenyl)ethenyl-1 under acidic conditions to form the cyclic acetal. This step often requires a catalyst such as p-toluenesulfonic acid and is conducted at elevated temperatures (around 100°C) to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves:

    Continuous Polymerization: Utilizing large-scale reactors for the polymerization of acetic acid ethenyl ester.

    Automated Hydrolysis: Employing automated systems to control the hydrolysis process, ensuring uniformity and efficiency.

    Catalytic Acetalization: Implementing catalytic reactors for the acetal formation step, optimizing temperature and catalyst concentration to maximize output.

Chemical Reactions Analysis

Types of Reactions

Acetic acid ethenyl ester, homopolymer, hydrolyzed, cyclic acetal with 4-2-(4-formylphenyl)ethenyl-1 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the formyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0-25°C.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine at ambient temperature.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Acetic acid ethenyl ester, homopolymer, hydrolyzed, cyclic acetal with 4-2-(4-formylphenyl)ethenyl-1 has numerous applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the development of biocompatible materials for drug delivery systems.

    Medicine: Investigated for its potential in creating novel pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of adhesives, coatings, and specialty polymers due to its unique chemical properties.

Mechanism of Action

The compound exerts its effects through various molecular interactions:

    Molecular Targets: It interacts with specific enzymes and receptors, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Polyvinyl alcohol: Similar in its hydrolyzed form but lacks the cyclic acetal and formylphenyl groups.

    Polyvinyl acetate: The precursor polymer, not hydrolyzed or acetalized.

    Acetal derivatives: Compounds with similar acetal structures but different substituents.

Uniqueness

The uniqueness of acetic acid ethenyl ester, homopolymer, hydrolyzed, cyclic acetal with 4-2-(4-formylphenyl)ethenyl-1 lies in its combination of polymeric and acetal structures, providing distinct chemical reactivity and versatility in applications.

Properties

CAS No.

125229-74-5

Molecular Formula

C11H12N2O4

Molecular Weight

0

Origin of Product

United States

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